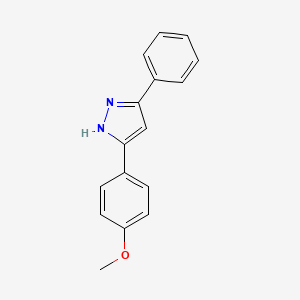

3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole (compound 2h) is a pyrazole-based heterocyclic compound characterized by a central pyrazole ring substituted with a 4-methoxyphenyl group at position 3 and a phenyl group at position 3. Its structure was confirmed via spectroscopic methods (IR, NMR) and high-resolution mass spectrometry (HRMS), with a reported melting point of 158–160°C . Pyrazole derivatives like 2h are of interest due to their applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the cyclocondensation of 4-methoxyphenylhydrazine with chalcone (1,3-diphenylprop-2-en-1-one) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to yield the desired pyrazole product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Electrophilic Substitution at the Pyrazole Ring

The 1H-pyrazole core undergoes electrophilic substitution at the 4-position due to its electron-rich nature:

-

Nitration : Yields 4-nitro derivatives under HNO₃/H₂SO₄.

-

Sulfonation : Reacts with benzenesulfonyl chloride to form sulfonated analogs .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable further diversification:

-

Suzuki Coupling : Introduces aryl groups at the 4-position using arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

-

Buchwald-Hartwig Amination : Forms 4-amino derivatives with amines .

Role of Transition Metal Catalysts

-

Pd Catalysts : Pd₂(dba)₃ enhances cyclization efficiency in microwave synthesis .

-

Cu Catalysts : Cu(acac)₂ facilitates oxidative coupling in aqueous media .

Solvent and Substituent Effects

-

Solvent : Polar aprotic solvents (DMSO) improve yields by stabilizing intermediates .

-

Substituents : Electron-donating groups (e.g., methoxy) increase reaction rates, while electron-withdrawing groups (e.g., nitro) hinder methanolysis .

Table 1: Representative Synthetic Conditions and Yields

Table 2: Spectroscopic Data for 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole Analogs

Scientific Research Applications

Synthesis of 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole

The compound can be synthesized through various methods, including multicomponent reactions (MCRs) which are favored for their efficiency and eco-friendliness. MCRs allow the formation of complex molecules from simple starting materials in a single step, enhancing both atom and step economy. This approach has been instrumental in developing biologically active pyrazole derivatives, including this compound .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effective inhibition against various pathogens, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Rhizoctonia solani and Pyricularia oryzae. For instance, a study reported that certain pyrazole derivatives showed zones of inhibition ranging from 9 mm to 31 mm against these microorganisms .

Anticancer Potential

Pyrazoles, including this compound, have been investigated for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Molecular docking studies suggest that these derivatives can inhibit key enzymes associated with tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has also been documented, with compounds exhibiting the ability to reduce inflammation markers in vitro and in vivo. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in various applications:

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial activity of several pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with electron-withdrawing groups at specific positions showed enhanced antibacterial activity, providing insights into structure-activity relationships (SAR) that can guide future synthesis .

| Compound | E. coli Inhibition (mm) | S. aureus Inhibition (mm) |

|---|---|---|

| 3a | 14 | 15 |

| 3b | 11 | 12 |

| 3c | 22 | 21 |

| Norfloxacin | 31 | 30 |

Anticancer Activity Assessment

In another study focusing on anticancer applications, pyrazole derivatives were tested against various cancer cell lines. The findings revealed that certain modifications to the phenyl ring significantly enhanced cytotoxicity against cancer cells, indicating potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Physical Properties

Substituents on the pyrazole ring significantly alter physical and chemical properties. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., methoxy in 2h ) lower melting points compared to electron-withdrawing groups (e.g., nitro in 2k ) due to reduced intermolecular forces .

- Symmetrical substitution (e.g., 2i ) marginally decreases melting points compared to asymmetrical analogs, likely due to reduced crystal packing efficiency .

Anti-inflammatory and Antioxidant Potential

- The methoxy group enhances electron density, improving radical scavenging .

- Pyrazole Analogs : Substitution at the para position with methoxy (as in 2h ) may mimic chalcone behavior, though direct activity data for 2h is unavailable.

Analgesic Activity ()

- Pyrazole amide derivatives (e.g., compound 5a ) show analgesic activity comparable to aspirin. The phenyl and pyridazinyl substituents enhance binding to pain receptors .

- SAR Insight : The methoxyphenyl group in 2h could modulate pharmacokinetics (e.g., absorption) but requires empirical validation.

Antihypertensive Activity ()

- Pyrazolo-quinazolinones (e.g., compound 24) with methoxyphenyl groups demonstrate α1-adrenergic receptor blockade. The methoxy group may stabilize receptor interactions .

Electronic and Conformational Effects

- Dihedral Angles (): In 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms dihedral angles of 73.67° and 45.99° with adjacent phenyl rings, influencing molecular planarity and stacking . For 2h, similar steric effects from the methoxyphenyl group may limit coplanarity, reducing π-π interactions.

- Electron Density Modulation : Methoxy groups donate electrons via resonance, increasing the electron density of the pyrazole ring, which could enhance nucleophilic reactivity .

Biological Activity

3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O, with a molecular weight of 284.32 g/mol. The compound features a pyrazole ring substituted with a methoxy and phenyl group, which contributes to its pharmacological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties, particularly against various cancer cell lines.

- Case Study: Triple-Negative Breast Cancer

- A study evaluated the cytotoxic effects of pyrazole derivatives, including this compound, on the MDA-MB-468 human triple-negative breast cancer cell line. The compound showed an IC50 value of 14.97 μM after 24 hours, indicating potent antiproliferative activity compared to the standard drug Paclitaxel (IC50: 49.90 μM) .

- Mechanistically, the compound induced apoptosis via reactive oxygen species (ROS) generation and caspase 3 activation, leading to cell cycle arrest in the S phase .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial for therapeutic applications in conditions characterized by inflammation.

- In Vivo Studies

- A series of pyrazole derivatives were tested for their anti-inflammatory effects, showing inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compounds exhibited up to 85% inhibition at specific concentrations .

- Another study highlighted that derivatives similar to this compound showed comparable anti-inflammatory activity to dexamethasone, a standard anti-inflammatory drug .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through ROS generation, leading to increased caspase 3 activity.

- Cell Cycle Arrest : It causes cell cycle arrest in the S phase, preventing cancer cell proliferation.

- Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, and what are their key intermediates?

Methodological Answer: The compound is typically synthesized via cyclocondensation or multi-step protocols. A common approach involves:

Baker-Venkataram rearrangement : Reacting 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid under reflux (7 hours), yielding the pyrazole core .

Vilsmeier-Haack reaction : Used to prepare intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, which can be further functionalized .

Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine form pyrazole precursors, followed by hydrolysis to carboxylic acid derivatives .

Key intermediates : α,β-unsaturated ketones (e.g., from aromatic aldehydes like 4-methoxybenzaldehyde) and pyrazole-carboxaldehyde derivatives .

Q. How is the structural confirmation of this compound achieved experimentally?

Methodological Answer: Structural validation relies on:

- Spectroscopy :

- X-ray crystallography : Resolves dihedral angles between pyrazole and substituent rings (e.g., 16.83° with methoxyphenyl) and hydrogen-bonding networks (e.g., O-H⋯N interactions) .

Advanced Research Questions

Q. How do computational methods predict the reactivity and regioselectivity of substitution reactions in this pyrazole derivative?

Methodological Answer:

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, the methoxyphenyl group’s electron-donating effect directs electrophilic substitution to the para position .

- Molecular docking : Predict binding affinities to biological targets (e.g., carbonic anhydrase isoforms) by analyzing steric and electronic complementarity .

- Reactivity indices : Fukui functions and HOMO-LUMO gaps quantify susceptibility to oxidation or nucleophilic attack .

Example : Computational studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid correlate theoretical bond angles with experimental X-ray data (deviation <0.01 Å) .

Q. What strategies address contradictions in reported biological activity data for pyrazole analogs?

Methodological Answer: Discrepancies arise from variations in:

- Assay conditions :

- Structural nuances :

Resolution : Standardize assays (e.g., CLSI guidelines) and use structure-activity relationship (SAR) models to isolate substituent contributions .

Q. How can reaction yields for pyrazole synthesis be optimized, particularly in multi-step protocols?

Methodological Answer:

- Catalytic optimization : Use POCl₃ or BF₃·Et₂O to accelerate cyclization steps (e.g., 120°C with POCl₃ improves yield by 15–20%) .

- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of aromatic intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes by-products like unreacted hydrazines .

Case study : Refluxing in DMSO with KOH increased substitution efficiency (phenol → phenoxy derivative) from 45% to 68% .

Q. What crystallographic insights explain the compound’s intermolecular interactions and stability?

Methodological Answer:

- Dihedral angles : The pyrazole ring’s planarity (deviation <0.004 Å) and dihedral angles with substituents (e.g., 48.97° with phenyl) influence packing efficiency .

- Non-covalent interactions :

- C-H⋯π interactions : Stabilize crystal lattices (e.g., between phenyl rings, centroid distance ~3.6 Å) .

- Hydrogen bonds : O-H⋯N bonds (2.7–2.9 Å) enhance thermal stability .

Data application : Crystallographic data guides co-crystal design for improved solubility .

Q. How do substituents (e.g., methoxy vs. trifluoromethyl) alter the compound’s electronic properties and bioactivity?

Methodological Answer:

- Electron-donating groups (e.g., methoxy) :

- Electron-withdrawing groups (e.g., trifluoromethyl) :

SAR study : 3-(Trifluoromethyl) analogs show 10-fold higher carbonic anhydrase inhibition than methoxy derivatives .

Properties

CAS No. |

32664-28-1 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2O/c1-19-14-9-7-13(8-10-14)16-11-15(17-18-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) |

InChI Key |

LEFIXAQPASZFND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.